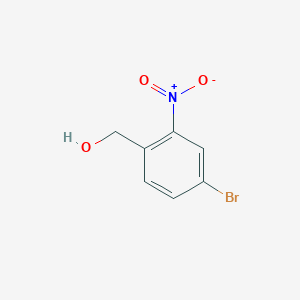

4-Bromo-2-nitrobenzyl alcohol

Descripción general

Descripción

4-Bromo-2-nitrobenzyl alcohol is a compound that is not directly discussed in the provided papers, but its related compounds and reactions are extensively studied. The papers provided focus on the chemistry of nitrobenzyl bromides and their reactions, which can offer insights into the behavior and properties of 4-Bromo-2-nitrobenzyl alcohol.

Synthesis Analysis

The synthesis of nitrobenzyl bromides can involve carbene-catalyzed reactions, as described in the first paper. A carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes is achieved through a single-electron-transfer process that generates radicals as key intermediates . This method could potentially be applied to the synthesis of 4-Bromo-2-nitrobenzyl alcohol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzyl bromides is influenced by the presence of the nitro group, which can affect the reactivity of the molecule. For instance, the nitro group can stabilize the corresponding carbanion through d-orbital resonance, as discussed in the fifth paper . This stabilization might also be relevant to the structure of 4-Bromo-2-nitrobenzyl alcohol, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Nitrobenzyl bromides can undergo various chemical reactions, including nucleophilic substitutions and radical reactions. The fourth paper discusses the generation of (nitro)benzyl radicals via N-heterocyclic carbene catalysis under reductive conditions, leading to the coupling of two electrophilic carbons . The second paper examines the reactions between benzyl bromide and various bases, which could be analogous to reactions that 4-Bromo-2-nitrobenzyl alcohol might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzyl bromides are influenced by their functional groups. The stability of these compounds under different conditions is crucial for their application. The sixth paper presents a stability-indicating HPLC-UV method for the determination of a related compound, 4-bromomethyl-3-nitrobenzoic acid, which could provide insights into the stability of 4-Bromo-2-nitrobenzyl alcohol . The third paper discusses the chemistry of 2-hydroxy-5-nitrobenzyl bromide and its reactions with amino acid esters, which could be relevant to understanding the reactivity of 4-Bromo-2-nitrobenzyl alcohol .

Aplicaciones Científicas De Investigación

As a Benzylating Agent

4-Bromo-2-nitrobenzyl alcohol is utilized in the preparation of p-nitrobenzyl bromide, a compound recognized for its role as a benzylating agent. This agent is capable of benzylating a variety of heteroatomic functional groups as well as carbon nucleophiles (Wardrop & Landrie, 2003).

In Phototriggered Labeling and Crosslinking

A notable application of 4-Bromo-2-nitrobenzyl alcohol derivatives includes its use in phototriggered labeling and crosslinking, specifically targeting biomolecules. This application is significant in areas like drug discovery, chemical biology, and protein engineering, owing to its amine selectivity (Wang et al., 2020).

Catalysis and Synthesis

It is employed in the synthesis of various compounds, such as 4-Nitrobenzyl 2-Chloroacetate. The synthesis process can be enhanced using techniques like ultrasound-assisted lipase catalysis, highlighting its versatile role in chemical reactions (Hui, 2012).

In Photocatalytic Oxidation

Another application is seen in the field of photocatalysis, where derivatives like 4-nitrobenzyl alcohol are transformed into corresponding aldehydes through photocatalytic oxidation. This process is facilitated by catalysts such as titanium dioxide under specific light conditions, illustrating its potential in chemical transformations (Higashimoto et al., 2009).

Electrochemical Studies

4-Bromo-2-nitrobenzyl alcohol also finds its application in electrochemistry. It has been studied for its catalytic activity in the reduction of CO2, showcasing its relevance in electrochemical synthesis and environmental applications (Mohammadzadeh et al., 2020).

In Biological and Medical Research

In the realm of biological studies, derivatives of 4-Bromo-2-nitrobenzyl alcohol, such as nitrobenzyl alcohols, have been investigated for their effects on cellular processes. Their impact on intercellular communication and potential as triggers in cellular transformations has been a subject of research, indicating their significance in medical and biological sciences (Mikalsen, 1990).

Safety And Hazards

4-Bromo-2-nitrobenzyl alcohol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Direcciones Futuras

Propiedades

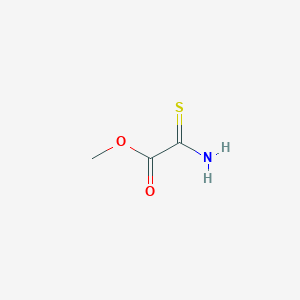

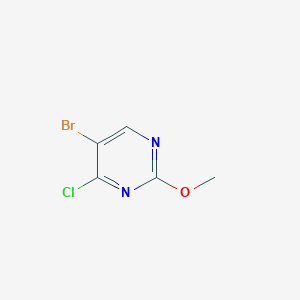

IUPAC Name |

(4-bromo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBVFGGMFKIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579286 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitrobenzyl alcohol | |

CAS RN |

22996-19-6 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)